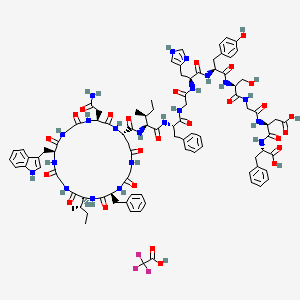

Anantin (linear sequence) Trifluoroacetate

描述

Anantin (linear sequence) trifluoroacetate is a synthetic peptide derivative primarily recognized for its role as a competitive antagonist of natriuretic peptide receptors (NPRs), particularly NPR-A and NPR-B . This compound inhibits cyclic guanosine monophosphate (cGMP) formation induced by C-type natriuretic peptide (CNP), thereby modulating vascular tone and contractility . Structurally, it incorporates a trifluoroacetate (TFA) counterion, which enhances solubility and stability in aqueous and organic solvents. The TFA group is critical for maintaining the compound’s ionic balance and reactivity, as seen in analogous trifluoroacetate salts .

Anantin’s pharmacological significance lies in its ability to reverse CNP-mediated vasodilation, making it a valuable tool for studying NPR-B signaling pathways in cardiovascular research . At concentrations as low as 0.1–1.0 µmol·L⁻¹, Anantin potentiates phenylephrine (PE)-induced vasoconstriction in aortic tissues, highlighting its potency and specificity for NPR-B .

属性

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(5S,8S,14S,20S,23S)-20-(2-amino-2-oxoethyl)-5-benzyl-8-[(2S)-butan-2-yl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,21,25-octaoxo-1,4,7,10,13,16,19,22-octazacyclopentacosane-23-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H111N21O24.C2HF3O2/c1-5-48(3)77-88(132)98-45-75(120)101-62(34-54-39-93-58-25-17-16-24-57(54)58)80(124)96-43-73(118)103-64(36-69(91)114)84(128)106-65(37-70(115)94-41-71(116)100-60(86(130)110-77)31-51-20-12-8-13-21-51)87(131)111-78(49(4)6-2)89(133)107-59(30-50-18-10-7-11-19-50)79(123)95-42-72(117)102-63(35-55-40-92-47-99-55)83(127)105-61(32-53-26-28-56(113)29-27-53)82(126)109-68(46-112)81(125)97-44-74(119)104-66(38-76(121)122)85(129)108-67(90(134)135)33-52-22-14-9-15-23-52;3-2(4,5)1(6)7/h7-29,39-40,47-49,59-68,77-78,93,112-113H,5-6,30-38,41-46H2,1-4H3,(H2,91,114)(H,92,99)(H,94,115)(H,95,123)(H,96,124)(H,97,125)(H,98,132)(H,100,116)(H,101,120)(H,102,117)(H,103,118)(H,104,119)(H,105,127)(H,106,128)(H,107,133)(H,108,129)(H,109,126)(H,110,130)(H,111,131)(H,121,122)(H,134,135);(H,6,7)/t48-,49-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,77-,78-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIYFVCHHKMKRL-IGDLCCEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C(=O)N1)CC2=CC=CC=C2)C(=O)NC(C(C)CC)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4=CNC=N4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=CC=C6)C(=O)O)CC(=O)N)CC7=CNC8=CC=CC=C87.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CC(=O)NCC(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)CC(=O)N)CC7=CNC8=CC=CC=C87.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H112F3N21O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1985.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Anantin is a cyclic peptide that has garnered attention for its biological activity, particularly as an antagonist of the atrial natriuretic factor (ANF). The trifluoroacetate (TFA) salt form of anantin is significant in research due to its unique properties and effects on biological systems. This article explores the biological activity of anantin (linear sequence) trifluoroacetate, detailing its mechanisms, effects on various cell types, and implications for therapeutic applications.

Anantin functions primarily as a competitive antagonist at the ANF receptor, which plays a crucial role in regulating blood pressure and fluid balance. By inhibiting the receptor's activity, anantin can influence cardiovascular dynamics and has potential applications in treating conditions such as hypertension.

Structure-Activity Relationship

The biological activity of anantin is closely tied to its structural features. Research indicates that specific amino acid residues are critical for its function. For instance, modifications to the peptide's structure can significantly alter its affinity for the ANF receptor and its overall biological efficacy.

Case Studies

- Cardiovascular Effects : A study demonstrated that anantin effectively reduced blood pressure in hypertensive rat models by antagonizing ANF effects, leading to increased renal excretion of sodium and water .

- Neuroprotective Properties : Another investigation revealed that anantin exhibited neuroprotective effects in murine models of stroke by modulating inflammatory responses and reducing neuronal apoptosis .

- Antimicrobial Activity : Recent studies have shown that anantin possesses antimicrobial properties against various Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infections .

Impact of Trifluoroacetate

Trifluoroacetate (TFA), as a counter-ion, influences the biological activity of peptides like anantin. It has been observed that TFA can modulate cellular responses, including:

- Cell Growth Stimulation : TFA has been reported to enhance cell growth at micromolar concentrations, impacting experimental outcomes in peptide-based assays .

- Inflammatory Responses : TFA may induce inflammatory responses in certain cellular contexts, complicating interpretations of experimental data involving peptides .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of anantin compared to other peptides with similar structures:

| Peptide | Biological Activity | Mechanism of Action |

|---|---|---|

| Anantin | ANF antagonist | Competitive inhibition |

| Lariatin A | Anti-mycobacterial | Disruption of bacterial membrane |

| LL-37 | Antimicrobial | Membrane disruption |

| CAMEL | Antistaphylococcal | Pore formation in bacterial membranes |

Recent Advances

Recent studies have focused on optimizing the synthesis and formulation of anantin to enhance its stability and efficacy. Techniques such as solid-phase peptide synthesis (SPPS) have been employed to produce high-purity anantin for research purposes .

Toxicological Considerations

While TFA itself has low acute toxicity (LD50 > 2000 mg/kg), it can induce metabolic changes and potential teratogenic effects at higher concentrations . Therefore, careful consideration must be taken when utilizing TFA-containing peptides in therapeutic contexts.

科学研究应用

Biological Applications

-

Allosteric Modulation

- Anantin trifluoroacetate has been identified as an allosteric modulator of the glycine receptor. Studies show that TFA enhances the receptor's response to low concentrations of glycine, indicating its potential use in neuropharmacology . This specificity makes it a candidate for further exploration in drug design targeting ligand-gated ion channels.

- Cell Growth and Protein Synthesis

- Immunological Studies

Chemical Properties and Stability

- Solubility and Stability : The trifluoroacetate form improves the solubility of anantin, facilitating its use in peptide synthesis and biochemical assays. This property is crucial for maintaining the integrity of peptides during experiments .

- Metabolic Impact : TFA is metabolically stable and affects liver metabolism, which could have implications for pharmacokinetics in drug development. Its low acute toxicity profile (LD50 > 2000 mg/kg in mice) also supports its safety for laboratory use .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Allosteric Modulation | TFA enhances glycine receptor activity at low concentrations | Potential application in neuropharmacology |

| Cell Growth | TFA stimulates growth in murine glioma cells | Useful for cancer research |

| Immunogenic Response | TFA influences EAE disease onset and severity | Important for immunological studies |

Experimental Variability

The presence of trifluoroacetate as a contaminant in HPLC-purified peptides can introduce variability in experimental results. Understanding its effects is critical for accurate interpretation of data in peptide-based assays . Researchers must control for TFA levels to minimize confounding variables.

相似化合物的比较

Comparison with Similar Trifluoroacetate-Containing Compounds

Chemical Reactivity and Stability

The trifluoroacetate group confers distinct physicochemical properties. For instance:

- Acyloxy nitroso compounds (e.g., 1-nitrosocyclohexyl trifluoroacetate) decompose via first-order kinetics in solution, releasing nitroxyl (HNO) for vasodilation studies . Anantin’s trifluoroacetate moiety, by contrast, stabilizes the peptide’s tertiary structure without participating in redox reactions .

- Allylic trifluoroacetates (e.g., linear vs. branched isomers) exhibit divergent reactivity in iridium-catalyzed substitutions. Linear allylic trifluoroacetate (8) is 0.64 kcal·mol⁻¹ more stable than its branched counterpart (9), influencing catalytic efficiency . Anantin’s linear sequence avoids such steric hindrance, ensuring consistent receptor binding .

Structural Analogues in Coordination Chemistry

Molybdenum(II) trifluoroacetate dimer ([Mo₂(O₂CCF₃)₄]) shares structural parallels with Anantin’s TFA group but serves inorganic applications. Key comparisons:

| Property | Mo₂(O₂CCF₃)₄ | Anantin Trifluoroacetate |

|---|---|---|

| Mo–Mo distance | 2.090 Å | N/A (peptide backbone) |

| Stability in solution | Stable in Et₂O | Stable in aqueous buffers |

| Functional role | Catalytic precursor | NPR-B antagonist |

The Mo₂ dimer’s carboxylate bridges and electronic spectra differ fundamentally from Anantin’s peptide-TFA interaction, underscoring the versatility of trifluoroacetate in diverse chemical contexts .

Research Findings and Implications

- Biological Selectivity: Anantin’s specificity for NPR-B over NPR-A aligns with CNP’s endogenous receptor preference, unlike non-selective trifluoroacetates (e.g., acyloxy nitroso compounds) .

- Environmental Persistence : Trifluoroacetate anions (TFA⁻) from compounds like Anantin exhibit soil retention (up to 260 µmol·kg⁻¹ in organic-rich soils), raising ecological concerns about long-term accumulation .

- Thermodynamic Behavior : Hydrazinium trifluoroacetate solutions mimic water’s liquid-liquid transitions, suggesting TFA’s role in stabilizing amorphous phases—a property absent in Anantin but critical for cryopreservation studies .

准备方法

Fermentation and Production

- Microbial Source : Anantin is produced by fermentation using a strain of Streptomyces coerulescens.

- Fermentation Conditions : The fermentation is conducted at 30°C with an aeration rate of 0.3 v/v/m and a stirrer speed of 600 rpm, typically lasting 96 hours.

- Scale : Large-scale fermentations (e.g., 160 to 200 liters) are used to produce sufficient quantities of the compound.

- Monitoring : During fermentation, parameters such as cell mass, dissolved oxygen, and anantin concentration are monitored to optimize yield.

Isolation from Fermentation Broth

- Filtration : The fermentation broth is first filtered to separate the culture filtrate.

- Adsorption Chromatography : The culture filtrate is passed through a column of Servachrom XAD-2 resin (size 15 x 50 cm, particle size 0.3–0.9 mm) at a flow rate of 20 liters/hour.

- Washing and Elution : The column is washed sequentially with water and 10% 2-propanol, then eluted with 50% 2-propanol to recover crude anantin.

- Concentration : The eluate is concentrated, and impurities are removed by filtration.

Purification Procedures

- Reversed-Phase High-Performance Liquid Chromatography (HPLC) :

- Crude anantin is separated from related compounds (e.g., des-phe-anantin) using reversed-phase silica gel columns (Prep Pak C-18).

- Elution is performed with gradients of methanol in 50 mM ammonium bicarbonate buffer.

- Active fractions containing anantin are pooled and concentrated.

- Copper Chelate Affinity Chromatography :

- Further purification is achieved by passing the crude product through a copper-chelated Sepharose gel column.

- The column is washed with imidazole-containing buffer solutions, and anantin is eluted with a gradient of imidazole concentration.

- Desalting and Final Purification :

- The active fractions are desalted on a C-18 silica gel column.

- Final elution uses a linear gradient of methanol in ammonium bicarbonate buffer.

- The purified anantin is concentrated and lyophilized to yield a colorless powder.

Chemical Modification to Obtain Trifluoroacetate Salt

- The trifluoroacetate salt form of anantin is typically prepared by treatment with trifluoroacetic acid (TFA) during the final purification or lyophilization steps.

- This salt form improves the compound's stability and solubility for research and pharmaceutical applications.

Analytical Data Supporting Preparation

| Step | Method/Condition | Outcome/Notes |

|---|---|---|

| Fermentation | 30°C, 0.3 v/v/m aeration, 600 rpm, 96 hours | Production of anantin in culture broth |

| Adsorption Chromatography | Servachrom XAD-2 column, 20 L/h flow | Concentration of crude anantin |

| HPLC Separation | Prep Pak C-18 column, methanol gradient | Separation of anantin from impurities |

| Copper Chelate Chromatography | Sepharose(6B)-O-CH2-CH2-NH-Cu column, imidazole gradient | Further purification of anantin |

| Desalting and Final HPLC | C-18 silica gel column, methanol gradient | Removal of salts and final purification |

| Lyophilization | Freeze-drying after concentration | Obtaining pure anantin powder |

| Chemical Salt Formation | Treatment with trifluoroacetic acid | Formation of anantin trifluoroacetate salt |

Research Findings on Preparation

- The described preparation methods yield anantin with a molecular weight of approximately 1871 Da (free acid form) and 1889 Da for the trifluoroacetate salt.

- Amino acid analysis confirms the presence of the 17 expected amino acids in the correct stoichiometric ratios.

- The preparation process results in a high-purity compound suitable for receptor binding assays and biological activity studies.

- The fermentation and purification methods have been optimized to maximize yield and purity, with typical yields of purified anantin from large-scale fermentations reported in the range of hundreds of milligrams to grams.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Organism | Streptomyces coerulescens |

| Fermentation temperature | 30°C |

| Aeration rate | 0.3 v/v/m |

| Stirrer speed | 600 rpm |

| Fermentation duration | 96 hours |

| Adsorption resin | Servachrom XAD-2 |

| HPLC column | Prep Pak C-18 silica gel |

| Elution solvents | Water, 2-propanol, methanol in ammonium bicarbonate buffer |

| Affinity chromatography | Copper-chelated Sepharose gel |

| Final product form | Lyophilized powder, trifluoroacetate salt |

| Molecular weight (salt form) | 1889.02 Da |

常见问题

Q. What methodologies are recommended for synthesizing and purifying Anantin (linear sequence) trifluoroacetate to ensure high purity for research applications?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with trifluoroacetic acid (TFA) cleavage, followed by purification via reverse-phase HPLC. Critical parameters include:

- HPLC Conditions : Use C18 columns with gradients of 0.1% TFA in water/acetonitrile. Purity >98% is achievable with retention time consistency .

- Quality Control : Batch-specific certificates of analysis (COA) should confirm purity via amino acid analysis and mass spectrometry .

- Key Data :

| Parameter | Specification |

|---|---|

| Purity | ≥98% (HPLC, 220 nm) |

| Solubility | Water or aqueous buffers |

| Stability | -20°C (lyophilized) |

Q. Which analytical techniques are most reliable for quantifying trifluoroacetate counterions in peptide derivatives?

- Methodological Answer :

- Ion Chromatography (IC) :

- Column : Dionex IonPac AS11-HC (4 µm).

- Eluent : KOH gradient (1–60 mM).

- Detection Limits : 0.2 ppb (TFA) with suppressed conductivity detection .

- NMR Spectroscopy :

- Use deuterated solvents (e.g., D2O) to resolve TFA peaks (δ = -76.5 ppm for F NMR). Avoid interference from acetate by deconvoluting CF₃ and CH₃ signals .

Advanced Research Questions

Q. How can researchers resolve spectral interference from trifluoroacetate in NMR studies of peptide-ligand interactions?

- Methodological Answer :

- Deuterated Solvents : Replace TFA with non-interfering acids (e.g., HCl) during peptide purification .

- Peak Deconvolution : Use CF₃ signals (from TFA) and CH₃ signals (from acetate) to separate contributions in H and F NMR spectra. Calibrate using internal standards like sodium trifluoroacetate .

- Case Study : In L-arginine trifluoroacetate crystals, TFA’s CF₃ group caused distinct vibrational modes in FTIR, aiding in structural characterization .

Q. What experimental strategies mitigate discrepancies in trifluoroacetate quantification between ion chromatography and mass spectrometry?

- Methodological Answer :

- Cross-Validation : Use IC for anion-specific quantification (e.g., TFA vs. chloride) and LC-MS for peptide mass confirmation.

- Standard Addition : Spike samples with known TFA concentrations to assess recovery rates (target: 95–105%) .

- Data Contradiction Example :

- IC : Detects free TFA but may miss covalently bound residues.

- LC-MS : Identifies TFA adducts but requires high-resolution instruments to distinguish from isobaric species .

Q. How does the trifluoroacetate counterion influence the biological activity of peptide-based receptor antagonists?

- Methodological Answer :

- Solubility & Stability : TFA enhances aqueous solubility but may destabilize peptides at low pH. Compare bioactivity of TFA salts vs. acetate salts in buffer systems .

- Receptor Binding : For TT-232 (a somatostatin analog), TFA’s electronegativity may alter binding kinetics. Use surface plasmon resonance (SPR) to measure IC₅₀ shifts under varying counterion conditions .

- Key Finding : In PAR4 antagonist tcY-NH2, TFA did not interfere with receptor affinity (IC₅₀ ~10 nM), as confirmed by competitive binding assays .

Methodological Best Practices

- Purity Assurance : Always reference batch-specific COAs for TFA content and peptide mass .

- Contamination Mitigation : Use high-purity TFA (≥99.8%) for HPLC to avoid ghost peaks .

- Environmental Monitoring : For ecological studies, employ IC with preconcentration to detect TFA in snow/ice samples at sub-ppb levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。